N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide
Description
N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a synthetic acetamide derivative featuring a thiazole-indole hybrid scaffold. Its structure includes:
- A 4-ethoxyphenyl group linked to the acetamide nitrogen.
- A (3Z)-configured indole-thiazole core with a 4-morpholinyl substituent on the thiazole ring.
This compound is hypothesized to exhibit biological activity related to its structural analogs, particularly in targeting enzymes like monoamine oxidases (MAOs) or kinases .
Properties
Molecular Formula |
C25H24N4O5S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3Z)-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O5S/c1-2-34-17-9-7-16(8-10-17)26-20(30)15-29-19-6-4-3-5-18(19)21(24(29)32)22-23(31)27-25(35-22)28-11-13-33-14-12-28/h3-10H,2,11-15H2,1H3,(H,26,30)/b22-21- |
InChI Key |
BCEVYEHJLQGGCO-DQRAZIAOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N=C(S4)N5CCOCC5)/C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N=C(S4)N5CCOCC5)C2=O |
Origin of Product |
United States |
Biological Activity
N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, an indole moiety, and an ethoxyphenyl group, contributing to its diverse biological activities. The structural formula can be summarized as follows:
| Component | Structure |
|---|---|
| Ethoxyphenyl | Ethoxyphenyl |
| Thiazole | Thiazole |
| Indole | Indole |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazolidinones have demonstrated potent activity against various bacterial strains, suggesting that the thiazole component may enhance antimicrobial efficacy .
Anticancer Properties
The indole moiety is known for its anticancer properties. Compounds containing indole structures have been shown to inhibit cancer cell proliferation in various studies. For example, certain indole derivatives have exhibited IC50 values in the low micromolar range against colon carcinoma cell lines . The specific compound under review may similarly impact cancer cell lines through apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structural features have also been evaluated for anti-inflammatory activity. The presence of morpholine and thiazole rings could contribute to reducing inflammatory responses by inhibiting pro-inflammatory cytokines .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors in the body that mediate inflammatory responses or cancer progression.
- Oxidative Stress Reduction : Similar compounds have shown antioxidant properties, which could play a role in their therapeutic effects.
Study 1: Antibacterial Activity
In a study investigating the antibacterial effects of thiazolidinone derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus . This suggests that modifications to the thiazolidinone structure can enhance antibacterial potency.
Study 2: Anticancer Efficacy
A recent investigation into indole derivatives showed that one compound had an IC50 value of 6.2 μM against HCT116 colon cancer cells . This highlights the potential for this compound to exhibit similar anticancer properties.
Comparison with Similar Compounds
Substituents on the Thiazole Ring
Discussion :
Aromatic Ring Modifications
Discussion :
Core Modifications
Discussion :
Enzyme Inhibition Potential
- MAO Inhibition : Analogs with thiazole cores (e.g., ) show MAO inhibitory activity. The target compound’s morpholinyl group may enhance binding to MAO-B due to polar interactions .
- Kinase Targets : The indole-thiazole scaffold is common in kinase inhibitors. Substituents like 4-fluorobenzyl () could favor interactions with ATP-binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
